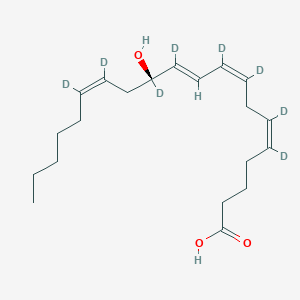

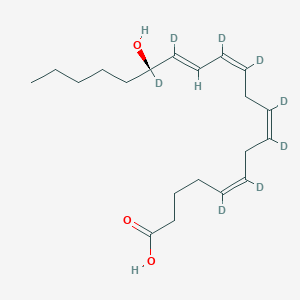

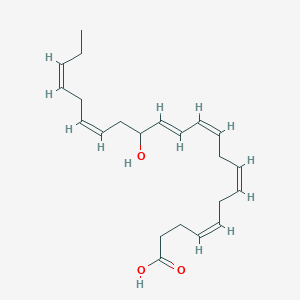

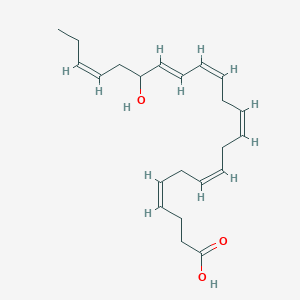

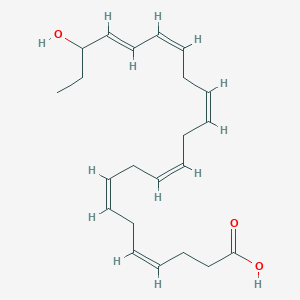

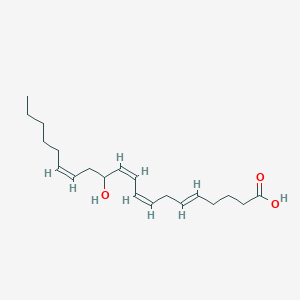

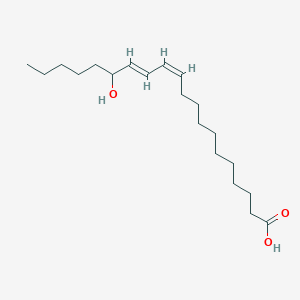

(11Z,13E)-ácido 15-hidroxieicosa-11,13-dienoico

Descripción general

Descripción

15-hydroxy-11Z,13E-eicosadienoic acid is a metabolite of arachidonic acid via the 15-lipoxygenase pathway . It may be involved in pulmonary anti-inflammatory responses through the inhibition of 5-lipoxygenase . It also suppresses the incorporation of thymidine and biosynthesis of prostaglandin E2 in tumor cell cultures .

Synthesis Analysis

15-hydroxy-11Z,13E-eicosadienoic acid is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO; IC 50 = 35 µM) .Molecular Structure Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Chemical Reactions Analysis

There are no reports in the literature of biological activity associated with 15-hydroxy-11Z,13E-eicosadienoic acid .Physical And Chemical Properties Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Aplicaciones Científicas De Investigación

Papel en la Rinitis Alérgica

Se ha descubierto que el ácido 15-hidroxi-11Z,13E-eicosadienoico (15-HEDE) juega un papel significativo en la rinitis alérgica (AR), una enfermedad inflamatoria alérgica común . El compuesto es un metabolito derivado del ácido 11Z,14Z-eicosadienoico . La administración intranasal repetida de ovalbúmina (OVA) causó síntomas de AR, como estornudos y congestión nasal, en ratones . El nivel de 15-HEDE en el fluido de lavado nasal aumentó con la administración de OVA .

Impacto en la Vasculatura

Se ha demostrado que el 15-HEDE causa cambios funcionales en la vasculatura . No causa contracción en las aortas de ratón, pero dilata las aortas que fueron pre-contraídas por la estimulación del receptor de tromboxano . Esta dilatación está significativamente inhibida por el inhibidor del canal KV (K+ dependiente de voltaje) 4-aminopiridina .

Efecto en la Permeabilidad Vascular

La imagen intravital mostró que la administración de 1 μg de 15-HEDE dilató los vasos sanguíneos, y el ensayo de Mile demostró que esta administración también causó fuga de tinte, lo que indica hiperpermeabilidad vascular en las orejas de ratón . Esto sugiere que el 15-HEDE aumenta la permeabilidad vascular, lo que puede conducir a congestión nasal .

Influencia en la Congestión Nasal

Se ha descubierto que el 15-HEDE exacerba la congestión nasal en AR<a aria-label="1: " data-citationid="6b5a9061-4a9f-8e40-636e-40647f60f77

Mecanismo De Acción

Target of Action

The primary target of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) is the vascular system, specifically the blood vessels . It interacts with the voltage-gated K+ (KV) channels in the vascular system .

Mode of Action

15-HEDE interacts with its targets by activating KV channels . This activation leads to vasodilation, or the widening of blood vessels . It also increases vascular permeability, which can lead to nasal congestion .

Biochemical Pathways

15-HEDE is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of fatty acids . The inhibition of 5-LO by 15-HEDE could potentially affect the production of leukotrienes, a type of eicosanoid that plays a role in inflammatory responses .

Pharmacokinetics

It has been observed that repeated intranasal administration of ovalbumin (ova) in mice increases the level of 15-hede in nasal lavage fluid, reaching approximately 06 ng/ml after ten OVA treatments . This suggests that 15-HEDE may be absorbed and metabolized in the body following administration .

Result of Action

The activation of KV channels by 15-HEDE leads to vasodilation and increased vascular permeability . This can cause symptoms such as nasal congestion and rhinitis, as observed in mice . Furthermore, 15-HEDE might be a new lipid mediator that exacerbates nasal congestion in allergic rhinitis (AR) .

Action Environment

The action of 15-HEDE can be influenced by environmental factors. For example, the administration of 15-HEDE in mice caused dilation of blood vessels and increased vascular permeability, which were observed using intravital imaging . These effects were more pronounced in the presence of a KV channel inhibitor . This suggests that the efficacy and stability of 15-HEDE can be affected by the presence of other compounds in the environment .

Direcciones Futuras

Propiedades

IUPAC Name |

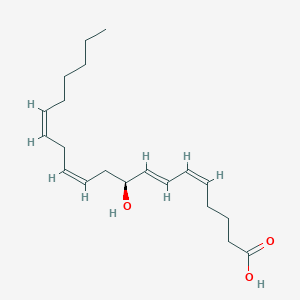

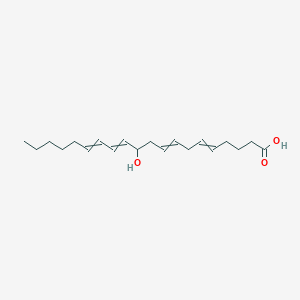

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

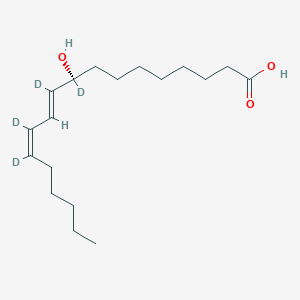

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

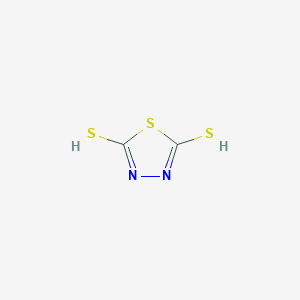

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.